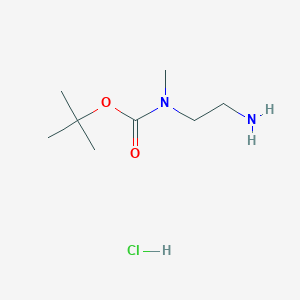

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Descripción general

Descripción

Tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2Cl and a molecular weight of 209.7 g/mol. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butyl carbamate group, and the other is methylated. This compound is commonly used in organic synthesis and biochemical research due to its ability to protect amino groups during chemical reactions.

Synthetic Routes and Reaction Conditions:

Protection of Ethylenediamine: The synthesis typically starts with ethylenediamine, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form tert-butyl N-(2-aminoethyl)carbamate.

Methylation: The resulting compound is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield tert-butyl (2-aminoethyl)(methyl)carbamate.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure consistent product quality and yield.

Types of Reactions:

Deprotection: The tert-butyl carbamate group can be removed using strong acids or bases, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be alkylated or acylated using various reagents.

Reduction and Oxidation: Although less common, the compound can be subjected to reduction or oxidation reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: TFA, HCl, or other strong acids.

Substitution Reactions: Alkyl halides, acyl chlorides, and bases like TEA.

Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Deprotection: Free ethylenediamine or its derivatives.

Substitution Reactions: Alkylated or acylated derivatives of the compound.

Reduction and Oxidation: Reduced or oxidized forms of the compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule, facilitating the development of new compounds with potential biological activities .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as an intermediate in drug synthesis. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development targeting various diseases, including cancer and inflammation .

Biological Studies

Research has shown that derivatives of this compound can inhibit cancer cell growth while sparing normal cells, highlighting its potential therapeutic applications. In vitro studies have demonstrated that related structures can selectively target cancer cell lines, which is crucial for developing agents with fewer side effects .

Case Study 1: Cancer Research

- Objective : Investigate the growth inhibition effects of derivatives on cancer cell lines.

- Findings : Compounds structurally similar to this compound showed significant growth inhibition against various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is promising for future therapeutic applications.

Case Study 2: Mechanistic Insights

- Objective : Understand molecular interactions and signaling pathways affected by the compound.

- Findings : Studies revealed that treatment with this compound led to quantifiable changes in key signaling proteins involved in cell proliferation and survival, providing insights into its mechanism of action .

Mecanismo De Acción

The compound exerts its effects primarily through the protection of amino groups. The tert-butyl carbamate group acts as a protecting group, preventing the amine from reacting with other reagents during chemical reactions. This allows for selective reactions to occur on other parts of the molecule. The mechanism involves the formation of a stable carbamate bond, which can be selectively removed under specific conditions.

Molecular Targets and Pathways Involved:

Amino Groups: The primary target is the amino group, which is protected by the tert-butyl carbamate group.

Chemical Reactions: The compound is involved in various chemical reactions, including deprotection, substitution, and reduction/oxidation reactions.

Comparación Con Compuestos Similares

N-Boc-ethylenediamine: Similar to tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, but without the methyl group.

N-Boc-2-aminoethanol: Another derivative of ethylenediamine with a different protecting group.

N-Boc-2-aminopropanol: Similar structure but with a propyl group instead of ethyl.

Uniqueness: this compound is unique in its combination of the tert-butyl carbamate protecting group and the methylated amine, which provides specific reactivity and stability that are not found in other similar compounds.

Actividad Biológica

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

- Chemical Name : this compound

- Molecular Formula : C₇H₁₆N₂O₂·HCl

- Molecular Weight : 160.21 g/mol

- CAS Number : 57260-73-8

The biological activity of this compound is primarily associated with its role as a biochemical reagent. It has been implicated in various biological processes, including:

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

- In vitro Studies : Research indicates that this compound can modulate cellular responses, particularly in immune cells. It has been used in assays to evaluate its effects on chemokine receptor signaling pathways, which are critical for neutrophil chemotaxis and inflammation .

- Case Studies : A feasibility study demonstrated the synthesis and evaluation of this compound alongside other derivatives, focusing on their reaction kinetics and biological targeting capabilities. The study provided insights into the compound's efficacy in targeting the folate receptor, which is often overexpressed in cancer cells .

Table 1: Inhibitory Potency Against Pks13 TE Domain

| Compound | IC₅₀ (µM) | MIC (µg/mL) | Remarks |

|---|---|---|---|

| tert-Butyl (2-aminoethyl)(methyl)carbamate | <1.0 | 0.5 | Effective against M. tuberculosis |

| Benzofuran derivative | 0.5 | 0.25 | Higher potency observed |

Table 2: Pharmacological Characterization of Related Compounds

| Compound | pIC₅₀ ± SEM | Application Area |

|---|---|---|

| R-Navarixin | 8.54 ± 0.04 | COPD, asthma |

| tert-Butyl derivative | 7.54 ± 0.10 | Inflammation modulation |

Safety and Handling

The compound is classified under hazardous materials, requiring proper safety measures during handling:

- Signal Word : Danger

- Hazard Statements : H314 - Causes severe skin burns and eye damage.

- Precautionary Statements : P280 - Wear protective gloves/protective clothing/eye protection/face protection.

Propiedades

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNBLKIKMSKZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662485 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202207-78-1 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.